(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is a chemical compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.07 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone involves the reaction of 2,5-dibromobenzoyl chloride with 4-ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is primarily used as an impurity standard in the quality control of Dapagliflozin. It also finds applications in:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In studies related to the pharmacokinetics and metabolism of Dapagliflozin.
Medicine: As a reference standard in the development and validation of analytical methods for Dapagliflozin.
Industry: In the production of high-purity Dapagliflozin for pharmaceutical use.
Mechanism of Action
its parent compound, Dapagliflozin, inhibits the SGLT2 in the renal tubules, reducing glucose reabsorption and lowering blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar structure with a chlorine atom instead of a second bromine atom.
(2,5-Dibromophenyl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is unique due to its specific substitution pattern and its role as an impurity in Dapagliflozin. This makes it particularly relevant in the pharmaceutical industry for quality control purposes.
Biological Activity
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is a synthetic compound notable for its potential biological activities, particularly in the pharmaceutical domain. With a molecular formula of C15H12Br2O and a molar mass of approximately 384.06 g/mol, this compound features a methanone functional group linked to two aromatic rings: one dibromophenyl and one ethoxyphenyl. The presence of bromine atoms enhances its reactivity, making it a subject of interest in various biological studies.
The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation reactions. The compound's structure contributes to its biological activity by influencing its interaction with biological targets.
Antidiabetic Potential
Research indicates that this compound serves as an intermediate in the synthesis of antidiabetic medications, such as Dapagliflozin. Compounds with similar structures have shown significant inhibition of enzymes involved in glucose metabolism, suggesting potential therapeutic effects against diabetes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects on various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231. In vitro assays demonstrated that compounds structurally related to this compound exhibited significant inhibition of cell growth and induced apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects appears to involve interactions with microtubules. Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.
Compound Name | Similarity Index | Key Features |
---|---|---|
7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one | 0.81 | Contains a similar dibromo structure |
1-(5-Bromo-2-chlorophenyl)ethanone | 0.77 | Features a bromo-substituted phenyl group |
4-(5-Bromo-2-chlorobenzyl)phenol | 0.77 | Includes a phenolic hydroxyl group |
1-(4-Bromo-2-chlorophenyl)ethanone | 0.76 | Another bromo-substituted variant |
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | 0.76 | Iodine substitution offers different reactivity |
This table illustrates how the structural variations among these compounds may influence their respective biological activities.
Case Studies
- Antiproliferative Activity : A study on the antiproliferative effects of derivatives similar to this compound showed IC50 values in the nanomolar range against MCF-7 cells, indicating potent anticancer properties .
- Enzyme Inhibition : Research utilizing enzyme inhibition assays revealed that compounds similar to this compound significantly inhibited key enzymes involved in glucose metabolism, underscoring their potential as antidiabetic agents .
Properties
IUPAC Name |
(2,5-dibromophenyl)-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYYKXXSXDHJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.